Cas no 66280-26-0 (5-[(2R,3S)-4-(3-hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol)
5-[(2R,3S)-4-(3-hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol Chemical and Physical Properties
Names and Identifiers
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- Pregomisin
- 5-[(2R,3S)-4-(3-hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol
- [ "" ]
- PHENOL, 3,3'-((2R,3S)-2,3-DIMETHYL-1,4-BUTANEDIYL)BIS(5,6-DIMETHOXY-, REL-
- CS-0113462
- UNII-5AYW92EXLG
- Q15424795
- DTXSID601045554
- Pre-Gomisin
- FS-8815
- AKOS040762218
- 5-[(2S,3R)-4-(3-hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol
- 5AYW92EXLG
- 5-[(2S,3R)-4-(3-hydroxy-4,5-dimethoxy-phenyl)-2,3-dimethyl-butyl]-2,3-dimethoxy-phenol
- HY-N7343
- 66280-26-0
- PHENOL, 3,3'-(2,3-DIMETHYL-1,4-BUTANEDIYL)BIS(5,6-DIMETHOXY-, (R*,S*)-
- CHEMBL1081697
- 3,3'-DIHYDROXY-4,4',5,5'-TETRAMETHOXYLIGNAN
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- Inchi: 1S/C22H30O6/c1-13(7-15-9-17(23)21(27-5)19(11-15)25-3)14(2)8-16-10-18(24)22(28-6)20(12-16)26-4/h9-14,23-24H,7-8H2,1-6H3/t13-,14+
- InChI Key: RLRKIWSBYUZHIJ-OKILXGFUSA-N
- SMILES: O(C)C1=C(C(=CC(=C1)C[C@H](C)[C@H](C)CC1C=C(C(=C(C=1)OC)OC)O)O)OC
Computed Properties
- Exact Mass: 390.2043
- Monoisotopic Mass: 390.204239
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 9
- Complexity: 407
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 77.4
- XLogP3: 4.9
Experimental Properties
- Color/Form: Oil
- Density: 1.139
- Boiling Point: 545.2°C at 760 mmHg
- Flash Point: 283.6°C
- Refractive Index: 1.55
- PSA: 77.38
- Vapor Pressure: 0.0±1.5 mmHg at 25°C
5-[(2R,3S)-4-(3-hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
5-[(2R,3S)-4-(3-hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemFaces | CFN96694-10mg |
Pregomisin |
66280-26-0 | >=98% | 10mg |
$318 | 2023-09-19 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4821-25 mg |
Pregomisin |
66280-26-0 | 25mg |
¥1260.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P67510-5 mg |
5-[(2R,3S)-4-(3-hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol |
66280-26-0 | 5mg |
¥4480.0 | 2021-09-08 | ||
| TargetMol Chemicals | TN4821-25mg |
Pregomisin |
66280-26-0 | 25mg |
¥ 31950 | 2024-07-19 | ||
| TargetMol Chemicals | TN4821-25 mg |
Pregomisin |
66280-26-0 | 98% | 25mg |
¥ 31,950 | 2023-07-10 | |
| A2B Chem LLC | AH22511-5mg |
Pregomisin |
66280-26-0 | 95% | 5mg |
$336.00 | 2024-04-19 | |
| Ambeed | A516036-5mg |
Pregomisin |
66280-26-0 | 98+% | 5mg |
$248.0 | 2025-04-17 | |
| A2B Chem LLC | AH22511-10mg |
Pregomisin |
66280-26-0 | ≥98% | 10mg |
$789.00 | 2023-12-30 | |
| MedChemExpress | HY-N7343-1mg |
Pregomisin |
66280-26-0 | 99.87% | 1mg |
¥3300 | 2025-04-16 |
5-[(2R,3S)-4-(3-hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol Suppliers
5-[(2R,3S)-4-(3-hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 5-[(2R,3S)-4-(3-hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol
Introduction to 5-[(2R,3S)-4-(3-hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol and Its Significance in Modern Chemical Research
The compound with the CAS number 66280-26-0, identified as 5-[(2R,3S)-4-(3-hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol, represents a fascinating subject of study in the realm of chemical biology and pharmaceutical innovation. This intricate molecular structure, characterized by its complex stereochemistry and functional groups, has garnered attention for its potential applications in drug discovery and therapeutic development. The presence of multiple dimethoxyphenol moieties and a unique (2R,3S)-4-(3-hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl side chain suggests a rich interplay of biological activities that are yet to be fully explored.
In recent years, the field of medicinal chemistry has witnessed a surge in interest towards molecules that exhibit dual functionality or modulate multiple biological pathways. The compound in question aligns well with this trend, as its structural features hint at potential interactions with various target proteins and enzymes. Specifically, the hydroxy and dimethoxy groups are known to play pivotal roles in influencing solubility, metabolic stability, and binding affinity. This makes 5-[(2R,3S)-4-(3-hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol a promising candidate for further investigation.
One of the most intriguing aspects of this compound is its stereochemical configuration. The (2R,3S) designation indicates a specific spatial arrangement of atoms that can significantly impact its biological activity. In the realm of drug design, stereochemistry is often a critical determinant of efficacy and selectivity. Researchers have increasingly recognized the importance of maintaining or manipulating stereocenters to optimize pharmacological properties. The unique configuration of this compound may offer insights into how subtle changes in molecular geometry can alter biological responses.
Recent advancements in computational chemistry have enabled more precise predictions of molecular behavior. By leveraging techniques such as molecular dynamics simulations and quantum mechanical calculations, scientists can gain deeper insights into how 5-[(2R,3S)-4-(3-hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol interacts with biological targets. These computational approaches have been instrumental in identifying lead compounds for various therapeutic areas. The integration of experimental data with computational modeling has accelerated the drug discovery process significantly.
The role of natural product-inspired scaffolds in modern drug development cannot be overstated. Many successful drugs have been derived from natural products or their analogs due to their inherent structural complexity and biological activity. The presence of dimethoxyphenol motifs in this compound suggests potential connections to natural product chemistry. These motifs are frequently found in biologically active compounds isolated from plants and microorganisms. Exploring such structures can lead to novel therapeutic agents with unique mechanisms of action.
Another area of interest is the metabolic fate of this compound. Understanding how a molecule is processed within an organism is crucial for assessing its safety and efficacy. The combination of hydroxy and dimethoxy groups may influence its degradation pathways through processes such as oxidation or methylation. Advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are essential for elucidating these metabolic pathways. Such studies provide valuable information for optimizing drug candidates before they enter clinical trials.
The synthesis of complex molecules like 5-[(2R,3S)-4-(3-hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol presents both challenges and opportunities for synthetic chemists. Modern synthetic methodologies have evolved significantly over the past few decades, enabling the construction of highly intricate molecules with greater efficiency than ever before. Techniques such as asymmetric synthesis and catalytic transformations have been particularly useful in introducing specific stereochemical features into target molecules.
The pharmaceutical industry continues to invest heavily in innovative compounds that address unmet medical needs. The potential applications of 5-[(2R,3S)-4-(3-hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol span multiple therapeutic areas due to its versatile structural framework. Whether it serves as a scaffold for further derivatization or exhibits direct biological activity itself remains an open question that warrants further exploration.
In conclusion,66280-26-0 represents a compelling subject for research in chemical biology and pharmaceutical chemistry. Its intricate structure,dimethoxyphenol moieties,(2R,3S) stereochemistry,and hydroxyl group collectively contribute to its potential as a bioactive molecule worthy of detailed investigation。 Future studies should focus on elucidating its biological activities, exploring synthetic routes,and understanding its metabolic behavior。 As our understanding progresses,this compound may emerge as a valuable tool in the development of novel therapeutics that address critical health challenges。
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